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Compound of Interest
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Cat. No.: B154809 Get Quote

For researchers and professionals in drug development, the accurate measurement of

intracellular sodium (Na⁺) concentrations is crucial for understanding cellular signaling and

identifying novel therapeutic targets. For many years, Sodium-Binding Benzofuran

Isophthalate, Acetoxymethyl Ester (SBFI-AM), has been a widely used fluorescent indicator for

this purpose. However, the emergence of newer-generation sodium probes has highlighted

several inherent limitations of SBFI-AM. This guide provides an objective comparison of SBFI-
AM with more recent alternatives, supported by experimental data, to aid in the selection of the

most appropriate tool for your research needs.

Key Performance Metrics: A Side-by-Side
Comparison
The selection of a fluorescent probe is dictated by its photophysical properties and

performance within a biological system. The following table summarizes the key quantitative

data for SBFI-AM and its modern counterparts: ION Natrium Green-2 (ING-2), CoroNa™

Green, and SoNa™-520.
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Feature SBFI-AM
ION Natrium
Green-2 (ING-
2) AM

CoroNa™
Green AM

SoNa™-520
AM

Excitation

Wavelength (nm)

~340/380 (UV)[1]

[2][3]

~525 (Visible)[4]

[5]
~492 (Visible) ~492 (Visible)

Emission

Wavelength (nm)
~505 ~545 ~516 ~525

Dissociation

Constant (Kd) for

Na⁺

~11-22 mM (in

situ)

~20-32 mM (in

situ)

~43-80 mM (in

situ)

Not explicitly

stated in cited

literature

Selectivity (Na⁺

over K⁺)
~18-fold ~20-fold ~4-fold

Not explicitly

stated in cited

literature

Ratiometric Yes No No No

Relative

Brightness
Low High Moderate High

Quantum Yield Low (~0.08)

Not explicitly

stated in cited

literature

Not explicitly

stated in cited

literature

Not explicitly

stated in cited

literature

Photostability Moderate High High High

Cell Loading
Can be slow and

incomplete

Improved cellular

loading

More efficient

than some older

probes

Efficient

Dye Leakage

Prone to

leakage, often

requires

probenecid

Improved

retention

Can exhibit

leakage

Not explicitly

stated in cited

literature
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The data presented above highlights several key drawbacks of using SBFI-AM, particularly in

the context of modern fluorescence microscopy and high-throughput screening:

UV Excitation: SBFI-AM requires excitation in the ultraviolet (UV) range (~340/380 nm). UV

light can be phototoxic to cells, inducing cellular stress and potentially altering the very

physiological processes being measured. Furthermore, many modern fluorescence

microscopes and plate readers are optimized for visible light excitation, making the use of

SBFI-AM less convenient.

Low Brightness and Quantum Yield: SBFI has a relatively low fluorescence quantum yield,

resulting in lower brightness compared to newer probes. This can lead to a lower signal-to-

noise ratio, making it challenging to detect small or rapid changes in intracellular sodium

concentration.

Dye Leakage and Compartmentalization: A significant limitation of SBFI-AM is its propensity

to leak from the cytoplasm after loading. This leakage can lead to a decreasing signal over

time and inaccuracies in quantitative measurements. To mitigate this, the use of organic

anion transporter inhibitors like probenecid is often required. Additionally, incomplete

hydrolysis of the AM ester can lead to compartmentalization of the dye in organelles, further

complicating the interpretation of cytosolic sodium signals.

Slower and Inconsistent Loading: Cellular loading of SBFI-AM can be a lengthy process and

may vary significantly between cell types. This can impact the reproducibility of experiments.

Advantages of Newer Sodium Probes
The newer generation of sodium indicators, such as ION Natrium Green-2, CoroNa™ Green,

and SoNa™-520, have been developed to address the limitations of SBFI-AM.

Visible Light Excitation: A major advantage of these newer probes is their excitation in the

visible light spectrum (typically around 488-525 nm). This minimizes phototoxicity and makes

them compatible with a wider range of instrumentation, including standard confocal

microscopes and high-throughput screening platforms.

Enhanced Brightness and Signal-to-Noise Ratio: Probes like ION Natrium Green-2 and

SoNa™-520 are reported to be significantly brighter than SBFI, providing a much larger

dynamic range and an improved signal-to-noise ratio. This allows for the detection of more
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subtle changes in sodium concentration and is particularly beneficial for high-throughput

screening applications.

Improved Cellular Loading and Retention: Newer probes often exhibit more efficient and

uniform cellular loading and better intracellular retention compared to SBFI-AM, reducing the

need for additional reagents like probenecid and improving the reliability of long-term

imaging experiments.

While newer probes offer significant advantages, it is important to note that most are non-

ratiometric. Ratiometric imaging, a key feature of SBFI, provides a built-in correction for

variations in dye concentration, cell path length, and illumination intensity. However, the

improved brightness and signal stability of modern non-ratiometric probes often outweigh this

limitation for many applications.

Experimental Methodologies
Accurate and reproducible data acquisition relies on meticulous experimental protocols. Below

are detailed methodologies for the use of SBFI-AM and a general protocol for the newer

visible-light excitable sodium probes.

Protocol for Intracellular Sodium Measurement using
SBFI-AM

Reagent Preparation:

Prepare a stock solution of SBFI-AM (e.g., 1-5 mM) in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

Prepare a 100 mM stock solution of probenecid in a suitable buffer (e.g., 1 M NaOH, then

neutralize).

Cell Loading:

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom

dishes or microplates).
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Prepare a loading buffer containing SBFI-AM (final concentration 5-10 µM), Pluronic F-

127 (final concentration 0.02-0.04%), and probenecid (final concentration 1-2.5 mM) in a

physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

To prepare the loading buffer, first mix the SBFI-AM stock solution with an equal volume of

the Pluronic F-127 stock solution. Then, dilute this mixture into the physiological buffer.

Finally, add the probenecid stock solution.

Remove the culture medium from the cells and wash once with the physiological buffer.

Add the loading buffer to the cells and incubate for 60-120 minutes at 37°C. Incubation

times may need to be optimized for different cell types.

Imaging and Data Acquisition:

After incubation, wash the cells twice with the physiological buffer (containing probenecid if

used during loading) to remove extracellular dye.

Mount the cells on a fluorescence microscope equipped for ratiometric imaging.

Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm.

Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An

increase in this ratio corresponds to an increase in intracellular sodium concentration.

Calibration (Optional but Recommended):

To obtain quantitative measurements of intracellular sodium concentration, an in situ

calibration is necessary.

At the end of the experiment, expose the cells to a series of calibration buffers with known

sodium concentrations in the presence of a sodium ionophore (e.g., gramicidin, 5-10 µM)

and a Na⁺/K⁺-ATPase inhibitor (e.g., ouabain, 100 µM) to equilibrate intracellular and

extracellular sodium concentrations.

Generate a calibration curve by plotting the F340/F380 ratio against the known sodium

concentrations.
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General Protocol for Newer Visible-Light Excitable
Sodium Probes (e.g., ING-2 AM, CoroNa™ Green AM,
SoNa™-520 AM)

Reagent Preparation:

Prepare a stock solution of the AM ester of the probe (e.g., 1-5 mM) in anhydrous DMSO.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

Cell Loading:

Culture cells to the desired confluency.

Prepare a loading buffer containing the probe (final concentration 1-10 µM) and Pluronic

F-127 (final concentration 0.02-0.04%) in a physiological buffer. For some probes and cell

lines, probenecid may still be beneficial to improve dye retention.

Remove the culture medium, wash once with the physiological buffer, and add the loading

buffer.

Incubate for 30-60 minutes at 37°C or room temperature, as recommended by the

manufacturer.

Imaging and Data Acquisition:

Wash the cells twice with the physiological buffer.

Image the cells using a fluorescence microscope with the appropriate filter set for the

specific probe (e.g., FITC or YFP filter set).

Record the fluorescence intensity over time. An increase in fluorescence intensity

corresponds to an increase in intracellular sodium.

Calibration (Optional):
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Perform an in situ calibration as described for SBFI-AM, using the appropriate ionophores

and a range of known sodium concentrations.

Generate a calibration curve by plotting the fluorescence intensity against the known

sodium concentrations.

Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying principle of fluorescent

sodium indicators, the following diagrams have been generated.
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Experimental Workflow for Intracellular Sodium Measurement
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Caption: General workflow for using AM ester-based sodium probes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b154809?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Fluorescent Sodium Indicators
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Caption: Principle of sodium detection by fluorescent indicators.

In conclusion, while SBFI-AM has been a valuable tool in cellular physiology, its limitations,

particularly its UV excitation and lower brightness, are significant in the context of modern cell

imaging and analysis. Newer sodium probes, such as ION Natrium Green-2, CoroNa™ Green,

and SoNa™-520, offer considerable advantages in terms of phototoxicity, signal strength, and

ease of use. For researchers embarking on studies of intracellular sodium dynamics, a careful

consideration of the experimental goals and available instrumentation should guide the

selection of the most appropriate fluorescent indicator. For many applications, the newer

generation of probes will provide more robust and reliable data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ionbiosciences.com [ionbiosciences.com]

2. ionbiosciences.com [ionbiosciences.com]

3. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]

4. hellobio.com [hellobio.com]

5. ionbiosciences.com [ionbiosciences.com]

To cite this document: BenchChem. [A Comparative Guide: The Limitations of SBFI-AM
versus Modern Sodium Probes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154809#limitations-of-sbfi-am-compared-to-newer-
sodium-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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